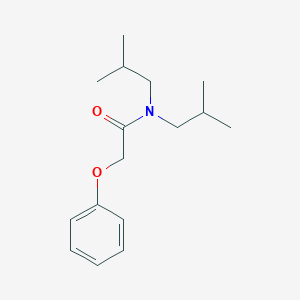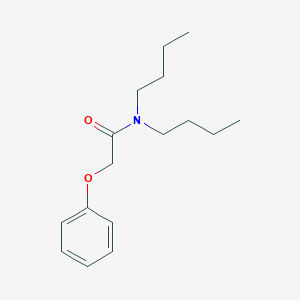![molecular formula C16H15N3O5 B263189 [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)
[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid, also known as OPAE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. OPAE is a synthetic molecule that was first developed in the early 2000s, and since then, it has been studied extensively for its various properties and effects.
Mechanism of Action
The mechanism of action of [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid as a fluorescent probe for ROS detection involves the oxidation of the molecule by ROS. This oxidation results in a change in the fluorescence properties of [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid, allowing for the detection of ROS in biological and medical samples. The exact mechanism of this process is still being studied, but it is believed to involve the formation of a stable intermediate that can be detected using fluorescence techniques.
Biochemical and Physiological Effects:
[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid has been shown to have a number of biochemical and physiological effects in various systems. In addition to its use as a fluorescent probe for ROS detection, [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid has also been studied for its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory and antioxidant properties, and it may also have potential as an anticancer agent. However, much more research is needed in these areas before any definitive conclusions can be drawn.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid in scientific research is its sensitivity and specificity for the detection of ROS. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, there are also some limitations to its use, including its cost and the fact that it can be toxic to cells at high concentrations. Additionally, more research is needed to fully understand its potential applications and limitations.
Future Directions
There are many potential future directions for research involving [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid. One area of interest is the development of new and improved fluorescent probes for the detection of ROS and other reactive species. Additionally, [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid may have potential as a therapeutic agent for the treatment of various diseases, and further research in this area is needed. Finally, there is also the potential for the development of new synthetic methods for the production of [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid and related compounds, which could lead to new and improved applications in scientific research.
Synthesis Methods
The synthesis of [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid involves a multi-step process that begins with the reaction of 2-bromoacetic acid with ethylene glycol to form 2-(2-hydroxyethoxy)acetic acid. This intermediate is then reacted with 4-(pyridin-2-ylamino)benzoyl chloride to form the final product, [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid. The synthesis of [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid is a complex process that requires careful attention to detail and a thorough understanding of the underlying chemistry.
Scientific Research Applications
[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important in a wide range of biological and medical applications. [2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid has been shown to be an effective and sensitive probe for the detection of ROS, and its use in this area of research is continuing to grow.
properties
Product Name |
[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid |
|---|---|
Molecular Formula |
C16H15N3O5 |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
2-[2-oxo-2-[4-(pyridin-2-ylcarbamoyl)anilino]ethoxy]acetic acid |
InChI |
InChI=1S/C16H15N3O5/c20-14(9-24-10-15(21)22)18-12-6-4-11(5-7-12)16(23)19-13-3-1-2-8-17-13/h1-8H,9-10H2,(H,18,20)(H,21,22)(H,17,19,23) |
InChI Key |
WVVCCYSYOPTJLN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COCC(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)





![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)

![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)
![5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)
![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)